Cassipourine

Descripción

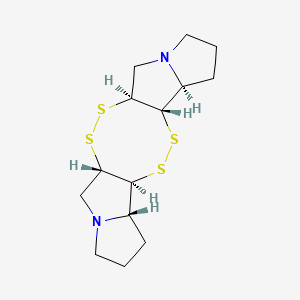

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZPQMCIGXENBY-LHEWDLALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context, Botanical Sources, and Chemical Classification

The journey to understanding Cassipourine began with the broader investigation of alkaloids within the Rhizophoraceae family. Its unique properties and intricate structure have since made it a subject of specific scientific inquiry.

The first report and characterization of this compound emerged in 1967 through the work of Cooks, Warren, and Williams. Their research, published in the Journal of the Chemical Society C: Organic, detailed the isolation of this novel alkaloid. The initial characterization established its molecular formula as C₁₄H₂₂N₂S₄.

Key to its initial structural elucidation were chemical degradation experiments. Zinc-dust distillation of this compound yielded pyrrolo[1,2-a]pyrrolidine, while its desulphurization with Raney nickel produced pyrrolizidine (B1209537). These degradation products were crucial in identifying the core heterocyclic ring system of the molecule as a pyrrolizidine derivative. The complete and correct structure of this compound was ultimately confirmed through X-ray analysis, revealing a complex dimeric pyrrolizidine alkaloid with a disulfide bridge.

This compound is primarily sourced from various species of the genus Cassipourea, which belongs to the family Rhizophoraceae. These plants are predominantly found in the tropical regions of Africa.

Several species within the Cassipourea genus have been identified as primary sources of this compound and related alkaloids. These include:

Cassipourea flanaganii (Schinz) Alston : This species is recognized as a source of this compound.

Cassipourea malosana (Baker) Alston : An evergreen tree, this is another key botanical source of the alkaloid. wikipedia.org

Cassipourea gerrardii (Schinz) Alston : Research has also pointed to this species as containing this compound.

| Botanical Source | Family | Common Name(s) |

| Cassipourea flanaganii | Rhizophoraceae | Cape Onionwood |

| Cassipourea malosana | Rhizophoraceae | Onionwood, Ndiri, Musaisi |

| Cassipourea gerrardii | Rhizophoraceae | Gerrard's Onionwood |

The Cassipourea species that produce this compound are predominantly found across tropical and southern Africa. Cassipourea malosana, for instance, is native to the mountains of Eastern and Central Africa, with a range extending from Eritrea to South Africa, and an outlying population in the Cameroon Highlands. wikipedia.org It is a common tree in moist montane forests, often found in association with Podocarpus species, and also occurs in upland dry forests. worldagroforestry.org These trees play a role in their ecosystems by contributing to soil conservation in catchment areas and providing shade. worldagroforestry.org The flowers of C. malosana are a source of nectar for bees. wikipedia.org

The bark of these trees is harvested for traditional medicinal purposes, which can lead to over-exploitation and the death of individual trees through ring-barking. mdpi.com This harvesting pressure highlights the need for conservation efforts and sustainable practices to protect these valuable botanical resources. mdpi.com

This compound is classified as a sulfur-containing alkaloid. This classification is based on the presence of four sulfur atoms within its molecular structure, arranged in a disulfide bridge that links the two pyrrolizidine units. The inclusion of sulfur in its structure places it in a less common but significant subgroup of alkaloids, which are known for a wide range of biological activities.

The academic interest in this compound is multifaceted, stemming from its traditional use, unique chemical structure, and potential biological activities. The bark of Cassipourea species, known sources of this compound, is traditionally used for skin lightening. wikipedia.org This has prompted scientific investigation into the plant's chemical constituents to understand the compounds responsible for this effect.

Recent studies on extracts from Cassipourea species have shown that they possess anti-tyrosinase activity. mdpi.comresearchgate.net Tyrosinase is a key enzyme in the production of melanin (B1238610), the pigment responsible for skin color. nih.gov The inhibition of this enzyme is a common mechanism for skin-lightening agents. nih.govnih.gov This finding provides a scientific basis for the traditional use of these plants and motivates further research into their active compounds, including this compound, as potential agents for treating hyperpigmentation.

From a chemical perspective, the novel and complex structure of this compound, particularly its disulfide bridge, presents a significant challenge and interest for synthetic and structural chemists. The unique arrangement of atoms in this compound makes it an intriguing target for total synthesis and for studies aimed at understanding its biosynthesis in the plant.

Isolation and Purification Methodologies for Cassipourine from Natural Sources

Extraction Techniques from Plant Material

Extraction serves as the foundational step in the isolation of natural products like cassipourine, facilitating the separation of the desired compounds from the solid plant material by dissolving them in a suitable solvent. rroij.comencyclopedia.pub

Traditional solvent extraction methods are commonly employed for the initial recovery of natural products. These techniques leverage the principle of differential solubility, using organic solvents to selectively dissolve the target compounds from the dried or fresh plant material. rroij.comencyclopedia.pubfrontiersin.org Methods such as maceration, percolation, Soxhlet extraction, and reflux extraction fall under this category. rroij.comencyclopedia.pubfrontiersin.org The selection of the solvent is dictated by the polarity of the compound of interest. For this compound, documented procedures have utilized solvents like ethanol (B145695), methanol (B129727), and chloroform (B151607) for extraction from Cassipourea species. rsc.org Successive extractions using dichloromethane (B109758) and methanol have also been reported for obtaining extracts from the stem bark of Cassipourea flanaganii. kingston.ac.uk

An early method for isolating this compound from Cassipourea gummiflua var. verticellata involved extracting dried plant material with ethanol. rsc.org Following solvent removal, the residue was treated with aqueous citric acid, and the resulting acidic solution was partitioned with ether and chloroform. rsc.org The aqueous layer was then made alkaline with ammonia (B1221849) and re-extracted with chloroform, demonstrating a typical pH-dependent extraction strategy for alkaloids. rsc.org

Research on Cassipourea madagascariensis utilized ethanol extracts of roots and leaves, where liquid-liquid partitioning revealed that the target compounds were concentrated in the hexane (B92381) and chloroform-soluble fractions obtained from hexane/methanol and chloroform/aqueous methanol partitions. nih.gov

Data from a study on Cassipourea flanaganii illustrates the yields obtained from successive solvent extractions: kingston.ac.uk

| Solvent | Extract Yield (from C. flanaganii stem bark) |

| Dichloromethane | 2.3 g |

| Methanol | 4.7 g |

In addition to conventional methods, modern extraction technologies have emerged, offering advantages such as reduced extraction times, lower solvent consumption, and enhanced yields. rroij.comvbspu.ac.in These advanced techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE), also referred to as accelerated solvent extraction (ASE) or enhanced solvent extraction (ESE). rroij.comencyclopedia.pubfrontiersin.orgvbspu.ac.inresearchgate.net While the provided information discusses these methods in a general context for natural product isolation, they represent valuable tools that can be applied to the extraction of compounds like this compound. UAE employs ultrasonic waves to improve solvent penetration and cell disruption vbspu.ac.inresearchgate.net, while MAE utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process frontiersin.orgvbspu.ac.inresearchgate.net. SFE uses fluids in a supercritical state, often carbon dioxide, allowing for tunable extraction selectivity rroij.comresearchgate.net. PLE operates at elevated temperatures and pressures, increasing solvent efficiency and penetration vbspu.ac.in. These modern techniques contribute to more efficient and potentially more environmentally friendly extraction processes for natural products. encyclopedia.pubresearchgate.net

Chromatographic Separation Strategies

Subsequent to the extraction process, the crude extract contains a complex mixture of compounds. Chromatography is the most widely used technique for separating and purifying individual components, relying on the differential distribution of compounds between a stationary phase and a mobile phase. rroij.comvbspu.ac.in

Column chromatography is a fundamental separation method in natural product chemistry. It involves packing a column with a stationary phase, such as silica (B1680970) gel or alumina (B75360), and eluting the sample through the column using a mobile phase. vbspu.ac.in Separation is achieved based on the varying affinities of the compounds for the stationary and mobile phases. Normal phase chromatography typically uses a polar stationary phase and less polar solvents, while reversed-phase chromatography employs a non-polar stationary phase and more polar solvents. vbspu.ac.in

In the isolation of this compound and related diterpenoids from Cassipourea madagascariensis, chromatography over MCI gel was utilized. nih.gov MCI gel (CHP20P) is a reversed-phase stationary phase suitable for the separation of natural products. nih.gov Chromatography on alumina has also been mentioned in the context of purifying related compounds, suggesting the application of normal phase chromatography depending on the chemical properties of the target compounds and the complexity of the extract. uct.ac.za Silica gel gravity column chromatography, employing step gradients of hexane with increasing dichloromethane and dichloromethane with increasing methanol, has been used for the extracts of Cassipourea flanaganii. kingston.ac.uk

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that provides high resolution and efficiency for the separation and purification of natural products. rroij.comfrontiersin.orgnih.govinchem.org

Reversed-phase HPLC was employed in the isolation of this compound and cassipourol (B1251108) A from Cassipourea madagascariensis. nih.gov The separation was performed using a Shimadzu LC-10AT instrument equipped with an ODS A323 column (250 × 10 mm). nih.gov Fractions obtained from initial column chromatography were further purified by reversed-phase HPLC using a mobile phase composed of MeOH:H2O (75:25). nih.gov

HPLC is often coupled with detectors such as UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) for the simultaneous separation and identification of compounds within complex mixtures. encyclopedia.pub LC-MS/MS analysis has been applied for the phytochemical profiling of Cassipourea species, enabling the detection and tentative identification of numerous compounds present in the extracts. researchgate.netmdpi.com

Preparative chromatography techniques are essential for isolating sufficient quantities of purified compounds for subsequent structural elucidation and biological evaluation. These methods include preparative thin-layer chromatography (TLC), preparative column chromatography, and preparative HPLC. vbspu.ac.innih.gov

In the isolation procedure for this compound and cassipourol A from Cassipourea madagascariensis, reversed-phase preparative TLC was used as a separation step after MCI gel chromatography. nih.gov This was followed by preparative reversed-phase HPLC with a mobile phase of MeOH:H2O (75:25) to obtain the final purified compounds. nih.gov Preparative thin layer chromatography (pTLC) on SiO2 with a mobile phase of 30% CH2Cl2 in hexane has also been reported for the purification of compounds from Cassipourea flanaganii. kingston.ac.uk Preparative gas-liquid chromatography has also been mentioned in the context of purifying related compounds. uct.ac.za These preparative techniques are crucial for obtaining pure samples of this compound required for detailed characterization studies.

Purity Assessment Methodologies for Isolated this compound

Assessing the purity of isolated this compound is a critical step to confirm its identity and quantify the presence of any impurities. Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being particularly important. solubilityofthings.commoravek.commoravek.comsmsla.global

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of chemical compounds, including alkaloids like this compound. nih.govsolubilityofthings.comskpharmteco.comalwsci.com HPLC separates components based on their interaction with the stationary and mobile phases, and detectors measure the eluting compounds. nih.govmeasurlabs.com By comparing the chromatogram of the isolated this compound with that of a known standard, the presence and quantity of impurities can be determined. chromforum.org Different modes of HPLC, such as reverse-phase and ion-exchange chromatography, can be utilized depending on the properties of this compound and potential impurities. nih.govalwsci.com Diode-array detection (DAD) is often coupled with HPLC (HPLC-DAD) to provide spectral information for the eluting peaks, allowing for the assessment of peak purity by analyzing the UV-Vis spectrum across a single peak. measurlabs.comchromatographyonline.com The presence of multiple components co-eluting under a single peak can be indicated by changes in the UV-Vis spectrum across the peak. chromatographyonline.comelementlabsolutions.com

Mass Spectrometry (MS) is another highly sensitive and specific technique used for purity assessment and identification of impurities. solubilityofthings.comalwsci.comunt.edu When coupled with chromatography (e.g., LC-MS or GC-MS), MS can provide molecular weight information and fragmentation patterns that help identify the chemical structure of the main compound and any impurities present. alwsci.commedistri.swiss

Spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable for confirming the identity and assessing the purity of this compound. solubilityofthings.commedistri.swisssevenstarpharm.com FTIR spectroscopy provides information about the functional groups present in the molecule, while NMR spectroscopy (particularly ¹H NMR and ¹³C NMR) provides detailed information about the molecular structure and can be used for quantitative analysis to determine the relative amounts of different compounds in a sample. medistri.swissnih.govnih.gov Quantitative NMR (qNMR) is considered a versatile and orthogonal method for purity evaluation. nih.gov

Other methods for assessing purity can include physical property analysis, such as melting point determination. moravek.commoravek.com Pure crystalline substances typically have sharp melting points, while the presence of impurities can lower and broaden the melting point range. moravek.commoravek.com

The selection of purity assessment methods depends on the nature of this compound, the potential impurities, and the required level of purity. A combination of orthogonal techniques is often employed to ensure a comprehensive assessment of purity. nih.govgmp-creativebiolabs.com

Structural Elucidation Methodologies for Cassipourine

Spectroscopic Techniques in Cassipourine Structure Determination

Spectroscopic methods are fundamental in the initial stages of structural elucidation, providing crucial data about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures, providing detailed information about the connectivity of atoms and stereochemistry. numberanalytics.comemerypharma.com The structural elucidation of this compound and related compounds typically involves NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques. vulcanchem.com

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the types of hydrogen and carbon atoms present in the molecule, their chemical environments (chemical shifts), and their neighboring atoms (coupling constants). emerypharma.com The chemical shift values are particularly useful as they are highly sensitive to the electronic environment of the nucleus. libretexts.org

2D NMR techniques offer more detailed insights into the relationships between different nuclei. Experiments like ¹H-¹H Correlation Spectroscopy (COSY) reveal correlations between coupled protons, indicating adjacent hydrogen atoms in the molecule. emerypharma.com ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons, providing information about direct and long-range carbon-proton connectivities, respectively. emerypharma.com These 2D techniques are essential for piecing together the carbon skeleton and identifying the positions of functional groups. emerypharma.com For complex natural products, these multidimensional NMR experiments are often necessary for complete structural characterization. emerypharma.compitt.edu

NMR data, including chemical shifts and coupling constants from both 1D and 2D experiments, are crucial for assigning specific atoms within the this compound structure and determining the relative configuration of chiral centers. emerypharma.com

Mass Spectrometry (MS) Applications in Structure Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for determining its elemental composition and structural fragments. nih.gov MS applications in the analysis of this compound and related compounds include techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). vulcanchem.comuct.ac.zacore.ac.ukresearchgate.netmissouri.edulcms.czcompoundchem.comresearchgate.net

MS produces a mass spectrum, which is a graph plotting the relative abundance of ions versus their mass-to-charge ratio (m/z). nih.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. nih.gov Fragmentation patterns observed in MS/MS experiments, where a precursor ion is selected and fragmented, provide structural information about the molecule's subunits and connectivity. lcms.cz Analyzing these fragments helps in confirming the presence of specific functional groups and the arrangement of atoms within the this compound structure. lcms.cz High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition.

Studies have confirmed the structure of this compound by mass spectrometry. researchgate.net MS data is considered a necessary complement to NMR data for the structural elucidation of natural products. pitt.edu

Infrared (IR) Spectroscopy for Functional Group Insights

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. missouri.educompoundchem.comorgchemboulder.com IR spectroscopy provides a measure of the types of bonds present in an organic molecule. missouri.edu Different types of bonds vibrate at characteristic frequencies, and these vibrations absorb infrared radiation at specific wavelengths or wavenumbers. missouri.eduorgchemboulder.com

An IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). missouri.eduorgchemboulder.com The absorption bands in the spectrum correspond to the frequencies of the various vibrations in the molecule. missouri.edu Certain frequency ranges are characteristic for particular kinds of bonds, making IR spectroscopy especially useful for determining the presence or absence of functional groups. missouri.educompoundchem.com For example, the C=O double bond of carbonyl compounds shows a characteristic stretching frequency in the range of 1650-1800 cm⁻¹. missouri.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-780 nm). ijnrd.orgmdpi.comuni-muenchen.de This technique is primarily used to detect the presence of chromophores, which are molecular functional groups that absorb light in this region. ijnrd.orgmdpi.comlibretexts.orgmsu.edu

The absorption of UV and Vis light is restricted to certain molecular functional groups called chromophores, in which electrons are excited at different frequencies. mdpi.comlibretexts.org The Beer-Lambert law describes the relationship between light absorption, the path length of the sample, and the concentration of the absorbing molecules. mdpi.comlibretexts.org

UV-Vis spectroscopy can provide information about the presence and nature of conjugated pi systems and other functional groups with non-bonding electrons. libretexts.orgmsu.edu While the search results mention UV-Vis spectroscopy in the context of structural analysis researchgate.net, specific details regarding the UV-Vis spectrum of this compound were not provided. However, if this compound contains chromophores, its UV-Vis spectrum would exhibit absorption bands at specific wavelengths, providing clues about the electronic transitions within the molecule. libretexts.orgmsu.edu Changes in the absorption spectrum, such as shifts in wavelength or changes in intensity, can also indicate the presence of auxochromes or changes in the molecule's environment. slideshare.netijnrd.org

X-ray Crystallography for Absolute Configuration and Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the precise positions of atoms and the absolute configuration of chiral centers. researchgate.netresearchgate.netproteinstructures.comrcsb.org This method requires a high-quality single crystal of the compound. researchgate.net

In X-ray crystallography, a crystal is exposed to an intense beam of X-rays, which diffract in a characteristic pattern of spots. rcsb.org Analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of atoms can be determined. rcsb.orgresearchgate.net

X-ray crystallography is considered a reliable method for determining the absolute configuration of natural products. tiprpress.com The ability to distinguish between alternative absolute structures by X-ray crystallography is the result of a physical phenomenon called resonant scattering, which introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns. researchgate.net The absolute configuration specifies the spatial orientation of substituents at chiral centers, distinguishing between enantiomers. researchgate.netresearchgate.net

Studies on related compounds, such as gerrardine, have utilized X-ray crystallography to establish stereochemistry, although sometimes the absolute configuration requires additional analysis. uct.ac.za For this compound, X-ray crystallography has been used to establish its structure and absolute configuration. uct.ac.zalcms.cz The absolute configuration can be determined by analyzing the Flack parameter, for example. researchgate.net While growing a suitable single crystal can be a limitation for some compounds, when successful, X-ray crystallography provides unambiguous structural information. researchgate.netresearchgate.net

Computational Chemistry Approaches for Structure Validation and Prediction

Computational chemistry approaches play an increasingly important role in structural elucidation, complementing experimental techniques by providing theoretical insights and aiding in structure validation and prediction. mdpi.comschrodinger.com These methods use calculations based on quantum and classical physics to simulate and predict molecular structures and properties. schrodinger.com

Computational chemistry can be used to refine crystal structures obtained from experimental techniques and compute properties that can be compared with experimental data. mdpi.com For example, Density Functional Theory (DFT) calculations can be used to validate the accuracy of refined structures by comparing calculated properties with experimentally measured values. mdpi.com

Computational methods can also be used for crystal structure prediction, exploring various structural possibilities and identifying energetically stable or metastable structures. mdpi.com While crystal structure prediction can be complex and often requires expertise in computational chemistry and crystallography, user-friendly software is becoming available. mdpi.com

In the context of this compound, computational chemistry could be applied to validate the structures determined by spectroscopic and crystallographic methods. This might involve calculating spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for proposed structures and comparing them with experimental data. Computational methods could also be used to explore different conformers or tautomers of this compound and assess their relative stabilities. Furthermore, if experimental data is limited, computational approaches could potentially be used to predict plausible structures for this compound or related derivatives.

Biosynthesis and Metabolic Pathways of Cassipourine

Investigation of Biosynthetic Precursors and Intermediates

The biosynthesis of pyrrolizidine (B1209537) alkaloids typically originates from amino acids, primarily ornithine and arginine. These amino acids serve as the foundational building blocks for the characteristic pyrrolizidine ring system. Through a series of enzymatic reactions, the carbon skeletons of these precursors are transformed and coupled to form the bicyclic core structure.

Enzymatic Transformations and Key Enzymes Involved in Cassipourine Biosynthesis

The biosynthesis of alkaloids, including pyrrolizidine alkaloids, involves a cascade of enzymatic transformations catalyzed by specific proteins. These reactions can include decarboxylations, dehydrogenations, oxidations, reductions, cyclizations, and conjugation steps. In the general pathway for pyrrolizidine alkaloids derived from ornithine or arginine, key enzymatic steps are involved in the formation of a symmetrical intermediate, often putrescine or homospermidine, followed by cyclization to form the pyrrolizidine core.

Given the unique sulfur-containing structure of this compound, specific enzymes facilitating the incorporation and modification of sulfur atoms would be crucial to its biosynthesis. These might include enzymes involved in sulfur transfer, oxidation, or the formation of carbon-sulfur bonds. However, the specific enzymes catalyzing these transformations in the this compound pathway from Cassipourea species have not been identified in the consulted literature. Research in this area would require the isolation and characterization of enzymes from the plant tissues that produce this compound.

Genetic and Genomic Studies of Biosynthetic Gene Clusters (Hypothetical Application)

Based on the understanding of natural product biosynthesis in many organisms, including plants and microorganisms, the genes encoding the enzymes involved in a specific metabolic pathway are often clustered together in the genome. These biosynthetic gene clusters can facilitate the coordinated regulation of the pathway.

While specific genetic and genomic studies on this compound biosynthesis in Cassipourea species are not detailed in the provided information, a hypothetical application of these techniques would involve sequencing the genome of a high-producing Cassipourea variety. Bioinformatic analysis of the genome could then be employed to identify potential gene clusters containing genes that putatively encode enzymes involved in alkaloid biosynthesis, particularly those with domains or motifs suggestive of the enzymatic activities required for pyrrolizidine ring formation and sulfur incorporation. Comparative genomics between high and low this compound-producing plants could also help pinpoint relevant gene clusters.

Metabolic Engineering Strategies for Enhanced Production (Hypothetical Application)

Metabolic engineering is a field focused on optimizing genetic and regulatory processes within cells or organisms to increase the production of desired compounds. In the hypothetical scenario where the biosynthetic pathway and the genes involved in this compound production were fully understood, metabolic engineering strategies could be applied to enhance its yield.

Potential strategies could include overexpression of genes encoding rate-limiting enzymes in the this compound biosynthetic pathway, if identified. Alternatively, genes from the this compound pathway could be introduced into a heterologous host organism, such as a fast-growing bacterium or yeast, to create a microbial cell factory for sustainable production. Blocking competing metabolic pathways that divert precursors away from this compound synthesis could also be a viable approach. Furthermore, optimizing fermentation conditions or employing synthetic biology approaches to design and fine-tune the metabolic network could lead to improved this compound yields.

Chemical Synthesis and Derivatization of Cassipourine

Retrosynthetic Analysis of Cassipourine and its Structural Motifs

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, working backward from the target molecule to identify simpler precursors and potential synthetic routes. princeton.eduwikipedia.org For complex natural products like alkaloids, this involves dissecting the molecule into key structural motifs and functional groups. The goal is to reduce the complexity of the target molecule to readily available starting materials. princeton.edu

While specific retrosynthetic analyses for this compound are not detailed in the search results, general principles of retrosynthetic analysis for complex alkaloids can be applied. This typically involves identifying strategic disconnections that simplify the molecular skeleton, reveal latent functional groups, and allow access to key intermediates. epfl.ch Common disconnections in alkaloid synthesis might involve breaking carbon-nitrogen bonds within the heterocyclic ring systems or cleaving bonds adjacent to stereogenic centers. The structural motifs present in this compound, which would guide such an analysis, include its core heterocyclic ring system and any appended substituents or stereocenters. Understanding the stability and reactivity of these motifs is essential for planning a successful synthesis. Retrosynthesis can also involve considering the use of structural motifs as simplifying elements in the molecular editing process. arxiv.org

Strategies for Total Synthesis of this compound

Total synthesis aims to construct complex organic molecules from simple, commercially available starting materials. wikipedia.org The total synthesis of complex alkaloids often requires the development and application of innovative synthetic methodologies. beilstein-journals.org While a specific total synthesis of this compound was not found in the search results, strategies employed for the total synthesis of other complex alkaloids provide relevant insights.

Key strategies in total synthesis include convergent synthesis, where fragments of the molecule are synthesized separately and then coupled, and linear synthesis, where the molecule is built step-by-step from a starting material. Modern total synthesis often emphasizes efficiency, practicality, and scalability. beilstein-journals.org The choice of strategy is heavily influenced by the structural complexity of the target, the availability of starting materials, and the need for stereochemical control. epfl.ch

Stereoselective and Enantioselective Approaches in Complex Alkaloid Synthesis

Stereoselectivity and enantioselectivity are paramount in the synthesis of complex alkaloids, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. oup.comresearchgate.net Stereoselective approaches aim to control the relative stereochemistry of multiple stereocenters, while enantioselective methods target the synthesis of a single enantiomer. oup.com

Various methodologies are employed to achieve stereocontrol in alkaloid synthesis, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions. oup.comresearchgate.netnih.gov Organocatalysis, for instance, has emerged as a powerful strategy for creating chiral molecules with high levels of stereoselectivity. oup.com Desymmetrization strategies, which involve transforming readily accessible symmetrical precursors into desired molecules with precise control of chirality, have also found widespread application in natural product total synthesis. rsc.org

Examples of stereoselective reactions used in alkaloid synthesis include asymmetric Michael addition reactions, Diels-Alder reactions, and ring-closing metathesis. oup.comresearchgate.net The ability to control the formation of multiple contiguous stereogenic centers in a single step is a significant achievement in this field. nih.gov

Key Reaction Methodologies and Synthetic Challenges in this compound Analogue Preparation

The preparation of this compound and its analogues likely involves a range of key reaction methodologies commonly used in alkaloid synthesis. These might include:

Formation of heterocyclic rings: Reactions such as cyclization, condensation, and addition reactions are crucial for constructing the core nitrogen-containing rings.

Introduction and manipulation of functional groups: Transformations like oxidation, reduction, alkylation, and acylation are necessary to introduce and interconvert functional groups.

Formation of carbon-carbon bonds: Reactions like Grignard reactions, Wittig reactions, and cross-coupling reactions are often employed to build the carbon skeleton.

Synthetic challenges in preparing this compound analogues can include controlling regioselectivity and stereoselectivity, handling sensitive functional groups, and developing efficient routes to access diverse structural modifications. rsc.org The complexity of the target structure often necessitates the development of novel reaction conditions or strategies.

Semi-Synthetic Approaches from Natural Precursors

While specific semi-synthetic routes to this compound were not found, this approach is commonly used for other natural products, such as triterpenoids and steroids, to generate analogues with potentially improved properties. nih.govnih.gov If this compound or structurally related compounds are isolable from natural sources in sufficient quantities, semi-synthesis could be a viable route for preparing analogues for research. This would involve chemically modifying the isolated natural product to introduce new functional groups or alter the existing structure.

Preparation of this compound Analogues and Derivatives for Research

The preparation of this compound analogues and derivatives is essential for exploring the relationship between chemical structure and biological activity (Structure-Activity Relationship or SAR) and for navigating chemical space for potential drug discovery. nih.govnih.gov Analogues are compounds with structures similar to this compound but with modifications, while derivatives are compounds directly derived from this compound through chemical reactions.

The synthesis of analogues allows researchers to systematically vary parts of the molecule to understand how these changes affect its properties. nih.gov This can involve modifying substituents, altering the core scaffold, or changing the stereochemistry.

Structural Modification Strategies to Explore Chemical Space

Exploring chemical space involves generating and evaluating a diverse set of molecules to identify those with desired properties. nih.govnih.govmlr.pressresearchgate.net For this compound analogues, structural modification strategies are employed to systematically navigate this space. These strategies can include:

Diversification of substituents: Varying the nature, position, and number of substituents on the this compound core.

Modification of the heterocyclic scaffold: Altering the size, saturation, or heteroatom composition of the ring systems.

Isosteric replacements: Replacing atoms or groups with others having similar size, shape, and electronic properties.

Ring expansions or contractions: Modifying the size of the existing rings.

Introduction of new ring systems: Fusing or appending additional rings to the core structure.

These modifications can be achieved through various synthetic reactions, including alkylation, acylation, halogenation, nitration, and coupling reactions. youtube.com Computational methods and cheminformatics tools can also assist in designing and prioritizing the synthesis of analogues by predicting properties and exploring chemical space virtually. nih.govnih.govmlr.pressscispace.com

Targeted Synthesis of Specific Structural Motifs and Fragments

The synthesis of complex natural products like this compound often relies on convergent strategies involving the targeted synthesis of key structural motifs or fragments, which are subsequently coupled to form the final molecule. This approach allows for greater efficiency and control over stereochemistry, particularly in molecules possessing multiple chiral centers. Research into the synthesis of this compound has explored the construction of specific portions of the molecule as discrete synthetic targets.

Studies on the synthesis of this compound have involved the preparation of a "half structure," indicating a strategy where a significant portion of the molecule is synthesized independently before being incorporated into the full scaffold uct.ac.zauct.ac.za. This "half structure" represents a key structural motif of this compound, and its targeted synthesis allows for the optimization of reaction conditions and stereochemical control for this specific segment.

The stereospecific total synthesis of (±)-cassipurine has been reported, and the structure confirmed by mass spectrometry researchgate.net. While the provided information does not detail the specific steps for each fragment synthesis in this stereospecific route, the achievement of stereospecificity implies careful design and execution of reactions targeting specific chiral centers and structural arrangements within the molecule's fragments.

While detailed data tables specifically isolating the synthesis of every potential small fragment of this compound are not extensively provided in the available information, the literature indicates that the synthetic strategies employed involve the preparation and manipulation of larger fragments or "half structures" as crucial intermediates. These targeted syntheses of specific structural motifs are fundamental to overcoming the synthetic challenges posed by the complex architecture of this compound.

Synthesized Fragments and Intermediates Mentioned in this compound Synthesis

| Fragment/Intermediate Designation | Description | Relevance to this compound Synthesis | Available Synthesis Data in Snippets |

| "Half structure" | A significant portion of the this compound molecule | Synthesized independently before final assembly uct.ac.zauct.ac.za | General mention, no specific steps |

| Structure (XVIII) | Intermediate compound | Involved in the synthetic pathway to this compound uct.ac.za | Mentioned as intermediate |

| Structure (XIX) | Intermediate compound | Involved in the synthetic pathway to this compound uct.ac.za | Mentioned as intermediate |

Structure Activity Relationship Sar Studies of Cassipourine and Its Analogues

Design and Synthesis of Structurally Modified Cassipourine Derivatives for SAR Probing

The systematic modification of the this compound scaffold is the first step in any SAR study. This process involves the chemical synthesis of various analogues where specific parts of the molecule are altered. Key modifications would likely target functional groups such as hydroxyls, amines, or aromatic systems, as well as alterations to the core ring structure. The goal is to produce a library of related compounds that can be tested to see how these changes affect biological activity. However, specific published research detailing synthetic schemes for a series of this compound analogues for the express purpose of SAR investigation could not be identified.

Methodologies for Investigating Structural Determinants of Biological Activity

Once a library of derivatives is created, researchers employ a range of bioassays to determine their activity. These methodologies are crucial for generating the data needed to establish a relationship between structural changes and biological outcomes. Techniques would include in vitro assays to measure effects on specific enzymes, receptors, or cell lines, and potentially in vivo studies in model organisms. Without synthesized analogues, the application of these investigative methodologies specifically to this compound's SAR has not been documented.

Identification of Pharmacophoric Elements within this compound Structure

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key elements within the this compound structure would involve comparing the active and inactive synthetic analogues. This process helps to pinpoint which parts of the molecule are critical for interacting with its biological target. Due to the absence of comparative data from a series of this compound derivatives, a specific pharmacophore model for this compound has not been described in the available literature.

Computational Modeling and Cheminformatics for SAR Predictions

Modern drug discovery often utilizes computational tools to predict the activity of compounds and to understand their interactions with biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations could provide valuable insights into the SAR of this compound. These methods can help rationalize experimental findings and guide the design of new, more effective analogues. However, the application of such computational and cheminformatic approaches specifically to this compound is not documented, likely due to the lack of foundational experimental data from a series of analogues.

Molecular Mechanisms of Cassipourine S Biological Activities

Investigation of Cellular Targets and Molecular Receptors

Understanding the specific cellular targets and molecular receptors with which cassipourine interacts is crucial for deciphering its biological effects. These interactions can initiate a cascade of downstream events that ultimately lead to observed cellular responses.

Protein Binding Studies and Interaction Analysis

Protein binding studies are fundamental in identifying the direct molecular partners of this compound within a biological system. These studies aim to characterize the affinity, specificity, and kinetics of the interaction between this compound and various proteins. Techniques such as surface plasmon resonance (SPR) can be employed to measure label-free and real-time binding events, providing data on binding affinity (Kd) and kinetics (Ka and Kd) dtu.dk. Co-immunoprecipitation (co-IP) is another widely used technique to identify protein-protein interactions, where a target protein is precipitated using an antibody, and its binding partners are subsequently detected thermofisher.com. Crosslinking can also be utilized to stabilize transient protein-protein interactions for analysis thermofisher.com. While general methods for protein binding and interaction analysis are well-established dtu.dkthermofisher.comthermofisher.comnih.govunl.edu, specific detailed research findings on this compound's direct protein binding partners require further dedicated investigation.

Enzyme Inhibition or Activation Mechanisms (e.g., Tyrosinase Inhibition)

This compound has been reported to exhibit inhibitory effects on certain enzymes. A notable example is its indicated inhibitory activity on tyrosinase vulcanchem.com. Tyrosinase is a copper-containing metalloenzyme that plays a key role in melanogenesis, the process of melanin (B1238610) synthesis nih.govmdpi.combiomedpharmajournal.org. Inhibition of tyrosinase can lead to a reduction in melanin production, which is of interest in the context of hyperpigmentation disorders and enzymatic browning nih.govmdpi.combiomedpharmajournal.orgfrontiersin.org.

Enzyme inhibition can occur through various mechanisms, including reversible and irreversible binding microbenotes.comlibretexts.org. Reversible inhibition involves non-covalent interactions and can be competitive, noncompetitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and substrate microbenotes.comlibretexts.org. Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme, leading to permanent inactivation microbenotes.comlibretexts.org.

Research on the tyrosinase inhibitory mechanism of compounds often involves determining the half-maximal inhibitory concentration (IC50) and the type of inhibition (e.g., competitive, non-competitive, mixed-type) frontiersin.org. Studies may also investigate how the inhibitor affects the enzyme's conformation and utilize techniques like fluorescence quenching and molecular docking to understand the interaction details frontiersin.org. While this compound's inhibitory effect on tyrosinase has been indicated vulcanchem.com, detailed published data on its specific inhibition type, kinetic parameters, and the precise molecular mechanism of this inhibition (e.g., competitive binding at the active site, allosteric modulation, copper chelation) would require specific research focused on this compound and tyrosinase.

Modulation of Intracellular Signaling Pathways

Beyond direct protein or enzyme interactions, this compound may exert its effects by modulating intracellular signaling pathways. These complex networks of molecular interactions transmit signals within the cell, regulating a wide array of cellular functions.

Analysis of Kinase Cascades and Second Messenger Systems (General)

Intracellular signaling often involves kinase cascades, where a series of protein kinases sequentially phosphorylate and activate downstream targets, amplifying and relaying a signal aatbio.comsinobiological.comharvard.edunih.gov. These cascades can be initiated by extracellular stimuli binding to cell surface receptors aatbio.com. Second messenger systems, involving small, non-protein molecules like cyclic AMP (cAMP), cyclic GMP (cGMP), calcium ions, inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), also play critical roles in signal transduction, often relaying signals from membrane receptors to intracellular targets slideshare.netsnggdcg.ac.inaatbio.comcutm.ac.innih.gov. These second messengers can activate protein kinases and other effector molecules, leading to diverse cellular responses slideshare.netsnggdcg.ac.incutm.ac.innih.gov.

While the general principles of kinase cascades and second messenger systems are well-understood aatbio.comsinobiological.comharvard.edunih.govslideshare.netsnggdcg.ac.inaatbio.comcutm.ac.innih.govopen.edu, specific studies detailing how this compound modulates particular kinase cascades (e.g., MAPK pathways harvard.edunih.gov, PI3K/Akt pathway nih.gov) or affects the levels or activity of specific second messengers (e.g., cAMP cutm.ac.innih.govnih.gov, calcium snggdcg.ac.incutm.ac.innih.gov) are necessary to understand its impact on these signaling networks.

Effects on Gene Expression and Transcriptional Regulation (General)

This compound's biological activities could also involve altering gene expression profiles. Gene expression is a tightly regulated process that controls which genes are transcribed into RNA and subsequently translated into proteins github.iomicrobenotes.comfiveable.me. Transcriptional regulation, the primary level of gene control, involves the interaction of transcription factors with specific DNA sequences (promoters, enhancers, silencers) to regulate the rate of transcription initiation github.iomicrobenotes.comfiveable.melibretexts.orgnih.gov. Epigenetic modifications, such as DNA methylation and histone modifications, also play a significant role in regulating gene expression by affecting chromatin structure and accessibility to the transcriptional machinery github.iofiveable.me.

Changes in gene expression can lead to alterations in the cellular proteome, ultimately affecting cellular function and phenotype. While the mechanisms of transcriptional regulation are broadly characterized github.iomicrobenotes.comfiveable.melibretexts.orgnih.gov, specific research investigating whether and how this compound influences the activity of particular transcription factors, modifies epigenetic marks, or alters the transcription of specific genes is required to understand its effects on gene expression.

Induction of Specific Cellular Processes

The molecular interactions and signaling modulations triggered by this compound can ultimately lead to the induction or inhibition of specific cellular processes. These processes represent the observable biological outcomes of this compound's molecular actions. Examples of cellular processes that can be influenced by chemical compounds include cell proliferation, differentiation, migration, survival, and apoptosis snggdcg.ac.incutm.ac.in. Compounds can also affect processes like enzyme activation nih.govnih.gov, DNA repair inchem.org, and cell cycle progression researchgate.net.

To understand how this compound induces specific cellular processes, research would need to connect its molecular targets and signaling pathway modulations to observable changes in cellular behavior. For instance, if this compound is found to activate a particular kinase cascade known to regulate cell cycle progression, further studies could investigate whether this compound treatment leads to changes in cell cycle distribution. Similarly, if it inhibits an enzyme involved in a metabolic pathway, its effect on that pathway's output and subsequent cellular consequences could be examined. Detailed research findings specifically linking this compound's molecular actions to the induction of particular cellular processes are essential for a comprehensive understanding of its biological profile.

Investigations into Cell Cycle Modulation

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of many diseases, including cancer. Modulating the cell cycle can be a strategy for therapeutic intervention. The cell cycle consists of distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) frontiersin.orgucl.ac.uk. Progression through these phases is controlled by a complex network of cyclins and cyclin-dependent kinases (CDKs) frontiersin.orgucl.ac.uknih.gov.

CDK activity is regulated by various mechanisms, including the binding of cyclins, phosphorylation, and the association with CDK inhibitors frontiersin.orgnih.gov. Checkpoints exist at different stages of the cell cycle (e.g., G1/S, G2/M) to ensure that DNA is not damaged and that conditions are favorable for cell division ucl.ac.ukecancer.org. These checkpoints can halt cell cycle progression if abnormalities are detected, allowing for repair or triggering apoptosis frontiersin.orgecancer.org.

The provided search results mention cell cycle modulation in the context of other compounds or general biological processes, but specific investigations into this compound's effects on cell cycle progression or specific cell cycle regulators (cyclins, CDKs, checkpoint proteins) are not detailed frontiersin.orgucl.ac.uknih.govecancer.orgnih.gov. Research into this compound's potential to induce cell cycle arrest at specific phases or to alter the expression or activity of key cell cycle regulatory proteins would be crucial for understanding its mechanism of action in modulating cell proliferation.

Role in Intercellular Communication and Cell-Cell Interactions (Hypothetical)

Intercellular communication and cell-cell interactions are fundamental processes that govern tissue development, maintenance, and function. Cells communicate through various mechanisms, including direct cell-to-cell contact, the exchange of signaling molecules (ligands) that bind to receptors on target cells, and the formation of gap junctions nanostring.comnih.govresearchgate.netnih.govmdpi.com. These interactions play crucial roles in coordinating cellular behavior, regulating cell growth and differentiation, and mediating immune responses nanostring.comnih.govnih.govmdpi.com.

The provided search results discuss the importance of cell-cell interactions and communication in various biological contexts, such as development, homeostasis, and immune responses nanostring.comnih.govresearchgate.netnih.govmdpi.com. However, there is no direct information or research findings in the provided results specifically linking this compound to a role in intercellular communication or modulation of cell-cell interactions nanostring.comnih.govresearchgate.netnih.govmdpi.com.

Given the lack of specific data, any role for this compound in intercellular communication remains hypothetical at this time. Future research could explore whether this compound influences the production or secretion of signaling molecules, affects the expression or function of cell surface receptors, or alters cell adhesion or junction formation. Such studies would be necessary to determine if this compound plays any part in modulating how cells interact and communicate with each other.

In Vitro and Ex Vivo Pharmacological Investigations of Cassipourine

Cell-Based Assays for Mechanistic Characterization

Cell-based assays are crucial for understanding how a compound interacts with living cells, providing insights into its cellular targets and effects. These assays can utilize various cell types, including immortalized cell lines and primary cell cultures.

Studies on Immortalized Cell Lines (e.g., Melanocyte Cells, Ovarian Cell Lines)

Immortalized cell lines are cell populations that can proliferate indefinitely in culture, offering a consistent and convenient model system for research. ich.orgregmednet.com Studies on Cassipourine or compounds isolated from Cassipourea species have utilized immortalized cell lines to investigate various biological activities.

Research on compounds isolated from the bark of Cassipourea malosana evaluated their in vitro cytotoxic activities against the human ovarian cancer cell line TOV21G. While most tested compounds showed limited activity, methyl derivatives of flavan (B184786) dimers, specifically compounds 1a and 2a, demonstrated higher activity with IC50 values of 30.3 µM and 75.4 µM, respectively, compared to their parent compounds. researchgate.net Another study tested isolated compounds from Cassipourea malosana against the A2780 human ovarian cancer cell line, where two diterpenes showed moderate cytotoxic activity, and three known compounds were weakly active. researchgate.net The A2780 cell line is a widely used human ovarian cancer cell line for toxicity testing and cancer genetic studies. cancertools.org

Melanocyte cell lines are also relevant for studying compounds that affect pigmentation. While specific studies on this compound using immortalized melanocyte cell lines were not detailed in the provided results, melanocyte cell lines are commonly used to study processes like proliferation, apoptosis, and melanogenesis through assays such as CCK-8 and melanin (B1238610) content quantification. peerj.comcellapplications.comnih.govnanolive.com

Data from studies on ovarian cancer cell lines:

| Compound Source | Cell Line | Activity Type | IC50 (µM) | Citation |

| Cassipourea malosana bark (Compound 1a) | TOV21G | Cytotoxicity | 30.3 | researchgate.net |

| Cassipourea malosana bark (Compound 2a) | TOV21G | Cytotoxicity | 75.4 | researchgate.net |

| Cassipourea malosana bark (Two diterpenes) | A2780 | Cytotoxicity | Moderate | researchgate.net |

| Cassipourea malosana bark (Three known compounds) | A2780 | Cytotoxicity | Weak | researchgate.net |

Primary Cell Culture Models for Specific Biological Systems

Primary cell cultures are derived directly from tissues of a multicellular organism and are considered to have greater physiological relevance than immortalized cell lines, although they have a limited lifespan in culture. regmednet.comeppendorf.comslideshare.net They are used to model specific biological systems more closely to the in vivo situation. kosheeka.com

While the provided search results mention the use of primary cell cultures in general biological research, including primary cancer cell cultures and primary melanocyte cultures, specific details regarding the use of this compound in primary cell culture models for particular biological systems were not extensively described. regmednet.compeerj.comeppendorf.comslideshare.netkosheeka.comsigmaaldrich.com

Receptor Binding and Ligand Affinity Studies (General Methodology)

Receptor binding and ligand affinity studies are conducted to determine if a compound binds to specific biological receptors and with what strength (affinity). This is crucial for understanding how a compound might exert its effects by interacting with cellular signaling pathways. frontiersin.orgplos.org

The general methodology involves incubating the potential ligand (this compound, in this case) with a preparation containing the receptor (e.g., cell membranes or purified receptor protein) and a labeled ligand (often radioactive or fluorescent) that is known to bind to the receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, the binding affinity (often expressed as Kd or Ki) can be determined. frontiersin.orgresearchgate.netrsc.org

One search result briefly mentions this compound in the context of receptor binding, listing "this compound, 14051-10-6, 346.60, C14H22N2S4" alongside Palonosetron hydrochloride, which is noted for its receptor-binding affinity. chemfaces.com However, this snippet does not provide specific data on which receptor this compound binds to or its binding affinity.

Enzyme Activity Assays and Inhibition Kinetics (e.g., Tyrosinase Assays)

Enzyme activity assays are used to measure the rate at which an enzyme catalyzes a biochemical reaction. Inhibition kinetics studies investigate how a compound affects this rate, determining if it acts as an enzyme inhibitor and characterizing the nature of the inhibition (e.g., competitive, non-competitive). jackwestin.comnih.govrose-hulman.edulibretexts.orgresearchgate.net

Tyrosinase assays are a common type of enzyme activity assay, particularly relevant for studying skin-lightening agents. Tyrosinase is a key enzyme in the biosynthesis of melanin, and inhibiting its activity can reduce melanin production. researchgate.netnih.govsigmaaldrich.cnabcam.comattogene.com Tyrosinase inhibition is typically measured by monitoring the decrease in the formation of dopachrome, a colored product, from a substrate like L-DOPA or L-tyrosine. researchgate.netnih.govsigmaaldrich.cnabcam.comattogene.com

Compounds from Cassipourea species have been investigated for their tyrosinase inhibitory activity. Extracts from three Cassipourea species (C. flanaganii, C. gummiflua var. verticillata, and C. malosana) were found to contain compounds with anti-tyrosinase activity. researchgate.net Cassipourea flanaganii has demonstrated potential as a tyrosinase inhibitor in vitro. researchgate.net While these sources indicate that Cassipourea species contain tyrosinase inhibitors, specific enzyme inhibition kinetics data (like Ki or IC50 values) for the isolated compound this compound were not explicitly provided in the search results, though tyrosinase inhibition assays are a standard method for evaluating such activity. researchgate.netnih.govsigmaaldrich.cnabcam.comattogene.com

General principles of enzyme inhibition kinetics:

Competitive inhibitors bind to the enzyme's active site, competing with the substrate. rose-hulman.eduresearchgate.net

Non-competitive inhibitors bind to a different site on the enzyme, affecting its activity without blocking substrate binding. researchgate.net

Uncompetitive inhibitors bind only to the enzyme-substrate complex. rose-hulman.edu

Inhibition kinetics studies often involve measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots to determine the type of inhibition and inhibition constants (Ki). rose-hulman.edu

Functional Assays for Specific Biological Endpoints (e.g., Melanin Production, Antibacterial Activity)

Melanin production assays are used to quantify the amount of melanin produced by cells, typically melanocytes. These assays can involve spectrophotometric analysis of melanin content after cell lysis or visual examination. nanolive.comsrce.hrmdpi.com As Cassipourea species are traditionally used for skin lightening, functional assays measuring the inhibition of melanin production are highly relevant. researchgate.netresearchgate.netresearchgate.net While the search results indicate that Cassipourea species contain compounds with anti-tyrosinase activity, which would consequently affect melanin production, specific data on this compound's effect in a melanin production assay was not detailed. researchgate.netresearchgate.netresearchgate.net

Antibacterial activity assays are used to determine if a compound can inhibit the growth of or kill bacteria. These assays are performed in vitro by exposing bacteria to different concentrations of the compound and measuring bacterial growth or viability. A search result mentions the "Antibiotic activity of Gerrardine and this compound, alkaloids from plants of the family Rhizophoraceae" and cites a publication from 1967. biorxiv.org This indicates that this compound has been investigated for its antibacterial properties. However, specific data regarding the types of bacteria tested or the level of antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) were not available in the provided snippets.

Advanced Research Methodologies Applied to Cassipourine Studies

Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Natural Product Research

Omics technologies offer a holistic view of biological systems by analyzing large sets of molecules. In natural product research, these approaches can help identify the genes involved in the biosynthesis of compounds like Cassipourine, understand their effects on cellular processes, and profile the metabolic changes they induce. The rapid adoption of omics procedures, including genomics, transcriptomics, proteomics, and metabolomics, coupled with bioinformatics, has opened new avenues for natural drug discovery. ijpsr.commdpi.comnih.gov These technologies provide comprehensive insights into an organism's structure, function, and dynamics potential. mdpi.com

Transcriptomic Profiling for Gene Expression Analysis

Transcriptomic profiling involves the study of the complete set of RNA transcripts produced by an organism. In the context of natural product research, this can reveal which genes are activated or suppressed in response to treatment with a compound like this compound. By analyzing changes in gene expression, researchers can gain insights into the cellular pathways affected by the compound. Omics technologies, in general, permit transcriptional profiling. taylorfrancis.com This can be crucial for understanding the mechanism of action of natural products and identifying potential molecular targets.

Proteomic Analysis for Target Identification

Proteomics is the large-scale study of proteins. This technology is vital for identifying the protein targets that a natural product interacts with within a biological system. Changes in protein abundance, modifications, or interactions upon exposure to this compound can be detected and analyzed using proteomic techniques. Proteins are principal targets in drug discovery, and proteomics is commonly applied for target identification and validation. nih.gov Proteomic analysis can unveil resistance mechanisms and unforeseen side effects related to off-targeting pathways. rsc.org Techniques such as mass spectrometry-based proteomics, particularly isobaric quantitative proteomics, are utilized for this purpose. rsc.org

Advanced Imaging Techniques (e.g., Confocal Microscopy, Live-Cell Imaging)

Advanced imaging techniques provide spatial and temporal information about the interactions of natural products within biological systems. Confocal microscopy, for instance, allows for high-resolution optical sectioning of samples, enabling the visualization of the localization of a compound or its effects on cellular structures in three dimensions. ibidi.com Live-cell imaging permits the observation of dynamic cellular processes in real time, providing insights into how this compound might influence cellular behavior, such as cell division, migration, or intracellular trafficking. confocalnl.com These techniques are invaluable for understanding the cellular context of natural product activity. researchgate.net Mass spectrometry imaging (MSI) is another advanced technique that allows for the spatial mapping of molecules in situ without labeling, providing visualization for natural product research. nih.govrsc.orgnih.gov

Biophysical Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for characterizing the direct interactions between a natural product and its potential molecular targets. Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding kinetics and affinity between molecules in real time. labmanager.comcriver.com Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, such as binding affinity, stoichiometry, and enthalpy. labmanager.comnih.gov These techniques are routinely used to ascertain the global binding mechanisms of protein-ligand interactions and can confirm whether this compound directly binds to a hypothesized target protein and characterize the nature of this interaction. nih.govnih.govbiorxiv.orgresearchgate.net Biophysical methods are increasingly employed in the drug discovery process for assay development, primary screening, hit confirmation, and detailed mechanistic characterization of compound binding. nih.gov

Gene Editing Technologies for Target Validation (e.g., CRISPR/Cas9)

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized target validation in drug discovery. By precisely modifying specific genes, researchers can create cell lines or animal models where a suspected target of this compound is knocked out, knocked down, or overexpressed. criver.comoncodesign-services.com This allows for the direct assessment of the target's role in the biological effects observed with this compound treatment. CRISPR/Cas9 offers a robust and selective site-directed mutagenesis strategy for RNA-guided genome editing. nih.gov This technology can streamline the generation of models and make the generation of activity-dead mutations in target validation routine. nih.gov It is used to systematically disrupt genes to determine their function and assess their impact on disease-related processes, helping to validate the relevance of potential drug targets. oncodesign-services.com

Computational and In Silico Approaches (e.g., Molecular Docking, QSAR, AI-guided Discovery)

Computational and in silico methodologies have become indispensable tools in modern drug discovery and natural product research, offering efficient ways to understand the potential biological activities of compounds, identify potential targets, and guide the synthesis of novel derivatives uni.lusigmaaldrich.com. These approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Artificial Intelligence (AI)-guided discovery, allow researchers to perform analyses and make predictions based on the structural and chemical properties of molecules without requiring extensive experimental work uni.lunih.gov.

Molecular docking is a structure-based computational technique used to predict the preferred orientation of a ligand (small molecule) when bound to a receptor (e.g., a protein) to form a stable complex uni.lunih.gov. It helps in understanding the potential binding modes, affinities, and interactions between a compound and its biological target, providing insights into the likely mechanism of action uni.lusigmaaldrich.com. This method is widely applied in virtual screening to identify potential drug candidates from large databases and to optimize lead compounds uni.lu.

QSAR studies, on the other hand, are ligand-based approaches that develop mathematical models correlating the structural and physicochemical properties of a series of compounds with their observed biological activity uni.lusigmaaldrich.com. By establishing these relationships, QSAR models can predict the activity of new, untested compounds and help in the rational design of derivatives with improved potency or desired properties uni.lu. These models rely on various molecular descriptors that quantify different aspects of chemical structure.

Future Directions and Emerging Research Avenues for Cassipourine

Elucidation of Remaining Unidentified Molecular Targets and Pathways

A critical area for future research on Cassipourine involves the detailed elucidation of its specific molecular targets and the biological pathways it influences. While general information exists on how chemical compounds can interact with cellular components like proteins and nucleic acids to initiate biological responses, the precise molecules and cascades modulated by this compound remain largely unidentified. Research on isolated compounds from Cassipourea malosana has indicated some cytotoxicity and that derivatives show increased activity, suggesting interactions with biological targets. Future studies should employ techniques such as affinity chromatography, pull-down assays, and mass spectrometry-based proteomics to identify proteins or other biomolecules that directly bind with this compound. Furthermore, pathway analysis using transcriptomics, proteomics, and metabolomics data from cells or organisms treated with this compound can help map the downstream effects and identify the signaling networks involved. Understanding these interactions at a molecular level is fundamental for comprehending this compound's biological activities and can guide the development of analogues with enhanced or targeted effects. Research into molecular targets and signaling pathways is crucial for developing effective therapeutic interventions and understanding disease processes.

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The development of advanced synthetic strategies is essential for exploring the full potential of this compound through the creation of complex analogues. Natural product synthesis, especially for intricate molecules like alkaloids that can be found in plants traditionally used by indigenous groups, often presents significant challenges. While strategies for designing and synthesizing analogues of natural products exist, including diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis, applying these specifically to this compound requires dedicated effort. Future research should focus on developing efficient, stereoselective, and scalable synthetic routes to produce this compound and a diverse library of its analogues. This includes exploring novel chemical reactions, optimizing existing methodologies, and potentially utilizing biocatalysis or chemoenzymatic approaches to overcome synthetic hurdles. The ability to synthesize a range of analogues with precise structural modifications will be crucial for conducting comprehensive structure-activity relationship (SAR) studies and identifying compounds with improved potency, selectivity, or pharmacokinetic properties.

Integration of Computational and Experimental Approaches for Mechanism Prediction and Optimization

Integrating computational and experimental approaches offers a powerful path forward for predicting the mechanisms of action of this compound and optimizing its properties. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into potential molecular targets, binding affinities, and the likely biological activities of this compound and its analogues. These in silico predictions can then guide experimental design, allowing researchers to prioritize specific targets or analogues for in vitro and in vivo testing. Conversely, experimental data on biological activity and molecular interactions can be used to refine and validate computational models, creating an iterative cycle of prediction and validation. This integrated approach can significantly accelerate the discovery and optimization process, reducing the reliance on purely experimental trial-and-error methods. Future research should leverage advanced computational intelligence and machine learning techniques to enhance predictive modeling for this compound.

Exploration of Novel Biological Activities Through High-Throughput Screening (HTS) (General Methodology)

Exploring novel biological activities of this compound can be efficiently achieved through High-Throughput Screening (HTS). HTS is a methodology that allows for the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays. While the specific biological activities of this compound are being investigated, HTS can be employed to uncover previously unknown effects. This involves developing miniaturized assays relevant to various biological processes, such as enzyme inhibition, receptor binding, cell signaling modulation, or antimicrobial activity. This compound and its synthetic analogues can then be screened against these assays in a high-throughput format to identify potential hits. Subsequent validation and characterization of these hits would be necessary to confirm the activity and determine the underlying mechanisms. HTS, often coupled with advanced detection technologies like mass spectrometry, is a key tool in modern drug discovery for identifying novel bioactive compounds.

Investigating the Ecological Role and Chemical Ecology of this compound in Natural Systems